molecular formula C10H22N2O B2508424 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine CAS No. 416887-42-8

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine

Cat. No.: B2508424
CAS No.: 416887-42-8
M. Wt: 186.299
InChI Key: GQQFGTMIAXRKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with ethylating and methoxyethylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Methoxyethylation: The addition of a 2-methoxyethyl group to the nitrogen atom of the piperidine ring.

Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .

Scientific Research Applications

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-ethylpiperidin-4-amine: Lacks the methoxyethyl group, leading to different chemical and biological properties.

    N-(2-methoxyethyl)piperidin-4-amine: Lacks the ethyl group, resulting in variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-12-7-4-10(5-8-12)11-6-9-13-2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQFGTMIAXRKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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